2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
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Overview
Description
2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that combines a quinoline core with sulfonyl and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the quinoline core through a cyclization reaction, followed by the introduction of the sulfonyl and acetamide groups through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.
Scientific Research Applications
2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound could be explored as a lead compound for drug development, targeting specific biological pathways.
Industry: It may be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with sulfonyl and acetamide functional groups. Examples include:
- 2-(3-((4-methylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-(3-((4-chlorophenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
Uniqueness
What sets 2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide apart is its specific combination of functional groups and the resulting properties. The presence of the ethyl group on the phenyl ring and the sulfonyl group on the quinoline core may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-10-12-21(13-11-19)33(31,32)24-16-28(17-25(29)27-20-7-5-4-6-8-20)23-14-9-18(2)15-22(23)26(24)30/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHYRYZRRKXKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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